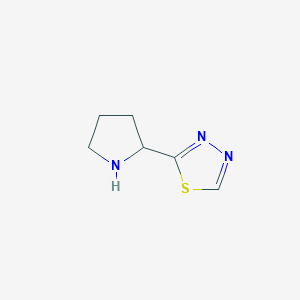

2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole

Description

BenchChem offers high-quality 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-5(7-3-1)6-9-8-4-10-6/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKRYBZSEXJSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Rising Profile of Pyrrolidine-Thiadiazole Hybrids: A Technical Guide to Their Biological Activities

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategy of molecular hybridization—the fusion of two or more pharmacophoric units—has emerged as a powerful tool for the discovery of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among the myriad of heterocyclic scaffolds, pyrrolidine and 1,3,4-thiadiazole have garnered significant attention. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a plethora of natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and stereochemical diversity.[1] Concurrently, the 1,3,4-thiadiazole moiety is recognized for its metabolic stability and its capacity to engage in various biological interactions, contributing to a wide spectrum of pharmacological activities.[2]

The amalgamation of these two privileged scaffolds into a single molecular entity has given rise to a novel class of compounds—pyrrolidine-thiadiazole hybrids—that have demonstrated a remarkable range of biological activities. This in-depth technical guide provides a comprehensive review of the current state of research on these promising hybrid molecules, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). Tailored for researchers, scientists, and drug development professionals, this guide aims to be a valuable resource for those seeking to explore the therapeutic potential of this fascinating class of compounds.

Synthetic Strategies: Crafting Pyrrolidine-Thiadiazole Hybrids

The synthesis of pyrrolidine-thiadiazole hybrids can be achieved through various synthetic routes, often involving multi-step sequences or more convergent one-pot multicomponent reactions. A general and adaptable approach frequently involves the initial synthesis of a substituted pyrrolidine core, which is then coupled with a pre-functionalized thiadiazole moiety, or vice versa.

A representative synthetic pathway is illustrated below, showcasing a common strategy for the preparation of these hybrid molecules.

Caption: A generalized workflow for the synthesis of pyrrolidine-thiadiazole hybrids.

Experimental Protocol: A General Synthetic Procedure

The following protocol outlines a generalized method for the synthesis of a pyrrolidine-thiadiazole hybrid via amide bond formation, a commonly employed coupling strategy.

Step 1: Synthesis of the Pyrrolidine Precursor (e.g., N-substituted-5-oxopyrrolidine-3-carboxylic acid)

-

To a solution of itaconic acid in a suitable solvent (e.g., water or ethanol), add an equimolar amount of the desired primary amine.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold solvent and dry under vacuum to yield the N-substituted-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Synthesis of the Thiadiazole Precursor (e.g., 2-amino-5-substituted-1,3,4-thiadiazole)

-

Dissolve the appropriate carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

Slowly add a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid) to the mixture while cooling in an ice bath.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution).

-

Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the 2-amino-5-substituted-1,3,4-thiadiazole.

Step 3: Coupling of the Pyrrolidine and Thiadiazole Moieties

-

Suspend the N-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC)) (1.1 equivalents) and an activator (e.g., N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)) (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the 2-amino-5-substituted-1,3,4-thiadiazole (1 equivalent) and a base (e.g., triethylamine or diisopropylethylamine) (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine-thiadiazole hybrid.

A Spectrum of Biological Activities

The unique structural attributes of pyrrolidine-thiadiazole hybrids have endowed them with a broad array of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance is a pressing global health concern, necessitating the development of novel anti-infective agents.[3] Pyrrolidine-thiadiazole hybrids have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[4] The mechanism of action is often attributed to the ability of these heterocyclic compounds to interact with essential microbial enzymes or disrupt cell wall synthesis.[5]

Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of these hybrids is significantly influenced by the nature and position of substituents on both the pyrrolidine and thiadiazole rings. For instance, the presence of electron-withdrawing groups on the aromatic ring of the thiadiazole moiety often enhances antibacterial activity. Similarly, modifications to the pyrrolidine ring can modulate the lipophilicity and steric properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes.

Caption: Key SAR points for antimicrobial activity.

Table 1: Antimicrobial Activity of Representative Pyrrolidine-Thiadiazole Hybrids

| Compound ID | R1 Substituent (Pyrrolidine) | R2 Substituent (Thiadiazole) | Target Organism | MIC (µg/mL) | Reference |

| A1 | Phenyl | 4-Chlorophenyl | Staphylococcus aureus | 16 | [4] |

| A2 | 4-Fluorophenyl | 4-Nitrophenyl | Escherichia coli | 32 | [4] |

| A3 | Benzyl | 2,4-Dichlorophenyl | Candida albicans | 8 | [6] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial/Fungal Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a suitable broth medium. Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[7]

-

Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism with no compound) and a negative control (broth medium only). Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[7]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[8]

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research.[9] Pyrrolidine-thiadiazole hybrids have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[7][10] Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases, or the induction of apoptosis.[2][11]

Table 2: Anticancer Activity of Representative Pyrrolidine-Thiadiazole Hybrids

| Compound ID | R1 Substituent (Pyrrolidine) | R2 Substituent (Thiadiazole) | Cancer Cell Line | IC50 (µM) | Reference |

| B1 | 4-Chlorophenyl | 4-Methoxyphenyl | MCF-7 (Breast) | 5.31 | [10] |

| B2 | Phenyl | Indole | HCT-116 (Colon) | 10.3 | [10] |

| B3 | Naphthyl | 4-Nitrophenyl | HepG2 (Liver) | 9.31 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium. Incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells and incubate for a desired exposure time (e.g., 48 or 72 hours).[12]

-

MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]

-

Formazan Solubilization and Absorbance Measurement: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to untreated control cells.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant strains.[13] Pyrrolidine-thiadiazole hybrids have shown promise as a new class of antitubercular agents.[14] Some of these compounds have demonstrated potent activity against the H37Rv strain of M. tuberculosis.[13]

Table 3: Antitubercular Activity of Representative Pyrrolidine-Thiadiazole Hybrids

| Compound ID | R1 Substituent (Pyrrolidine) | R2 Substituent (Thiadiazole) | MIC (µg/mL) | Reference |

| C1 | 4-Chlorophenyl | 2-Trifluoromethyl | 6.03 | [15] |

| C2 | Phenyl | 4-Nitrophenyl | 12.5 | [14] |

| C3 | Benzyl | 4-Fluorophenyl | 25 | [14] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in an appropriate broth medium to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute it 1:50 in the assay medium.[11]

-

Assay Plate Setup: In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the assay medium. Add 100 µL of the diluted M. tuberculosis inoculum to each well.[11]

-

Incubation: Seal the plate and incubate at 37°C for 7 days.[11]

-

Alamar Blue Addition and Reading: After incubation, add Alamar Blue reagent and Tween 80 to each well. Re-incubate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[11]

Mechanisms of Action: Unraveling the Molecular Pathways

The diverse biological activities of pyrrolidine-thiadiazole hybrids are a consequence of their ability to interact with a variety of molecular targets. While the precise mechanisms of action are still under investigation for many of these compounds, several key pathways have been implicated.

Caption: Postulated mechanisms of action for pyrrolidine-thiadiazole hybrids.

In the context of anticancer activity, some hybrids have been shown to inhibit protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for cancer cell signaling and proliferation.[16] Others induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins, or cause cell cycle arrest at specific checkpoints.[2]

For their antimicrobial effects, the inhibition of essential bacterial enzymes like DNA gyrase is a proposed mechanism.[4] DNA gyrase is responsible for maintaining the supercoiling of bacterial DNA, and its inhibition leads to the disruption of DNA replication and ultimately cell death.

Conclusion and Future Perspectives

The hybridization of pyrrolidine and 1,3,4-thiadiazole scaffolds has proven to be a fruitful strategy in the quest for novel bioactive compounds. The resulting hybrids have demonstrated a broad and potent spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antitubercular effects. The versatility of their synthesis allows for the generation of diverse chemical libraries, and ongoing structure-activity relationship studies are providing valuable insights for the rational design of more potent and selective agents.

Future research in this field should focus on elucidating the precise molecular mechanisms of action for the most promising compounds. Advanced techniques such as X-ray crystallography of ligand-target complexes and computational modeling will be instrumental in this endeavor. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of these hybrids in animal models. The continued exploration of pyrrolidine-thiadiazole hybrids holds significant promise for the development of the next generation of therapeutic agents to combat a range of human diseases.

References

-

Rusu, A., et al. (2023). Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. Journal of Pharmaceutical Negative Results. [Link]

- Bhat, A. A., & Tilve, S. G. (2014). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

- Bhat, A. A., & Tilve, S. G. (2014). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry.

- Gomha, S. M., et al. (2015). Synthesis and anticancer activities of some novel thiadiazoles and thiazoles. Heterocycles.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Aljamali, N. M. (2014). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.

- Globocan. (2020). Cancer Fact Sheets.

-

Patel, R., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Molecules. [Link]

- Cikotiene, I., et al. (2012).

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

- Cho, S., Lee, H. S., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology.

- Kantevari, S., et al. (2017). Pyrrolyl thiadiazoles as Mycobacterium tuberculosis inhibitors and their in silico analyses. Journal of the Serbian Chemical Society.

- Abdel-Wahab, B. F., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances.

- Lemaire, C., et al. (2009). Synthesis and evaluation of benzo[b]thiophene derivatives as inhibitors of AP. Bioorganic & Medicinal Chemistry Letters.

- Holovatsky, I. D. (2020). Synthesis and anti-leukemic activity of pyrrolidinedione-thiazolidinone hybrids. Ukrainian Biochemical Journal.

- Abu-Hashem, A. A. (2025). Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. Bioorganic Chemistry.

- Rathore, S. K., Rathore, R., & Tomar, R. (2023). One-Pot Synthesis of Bioactive Thiadiazolyl-Pyridines Derivatives. Journal of Advanced Scientific Technologies.

-

Alegaon, S. G., et al. (2016). Ionic liquid promoted one-pot synthesis of thiazole-imidazo[2,1-b][1][5][12]thiadiazole hybrids and their antitubercular activity. RSC Advances.

- Gomha, S. M., et al. (2022). Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. RSC Advances.

- El-Sayed, W. A., et al. (2017). Synthesis and anticancer activities of some novel thiadiazoles and triazoles. Molecules.

- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.

- Palkar, M. B., et al. (2020). An Insight Into Antitubercular Activity Associated With 1,3,4-Thiadiazoles. Chemistry & Biology Interface.

- Chitra, K., et al. (2010). Synthesis and antitubercular activity of some 3-heteroarylthioquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.

- Dogan, H. N., et al. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports.

- Zhao, Y., et al. (2021).

- Desai, N. C., et al. (2021). Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents. Journal of the Indian Chemical Society.

- Kumar, A., et al. (2022). Design, Synthesis, In Vitro Evaluation, Multitargeted Molecular Docking, and In Silico Analysis of Some Azo-Linked 1,3,4-Thiadiazole and 1,2,4-Triazole Heterocyclic Hybrids as Potent Antitubercular Agents. ACS Omega.

- Abdel-Aziz, M., et al. (2012).

- Gumus, M., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Rathore, S. K., Rathore, R., & Tomar, R. (2023). One-Pot Synthesis of Bioactive Thiadiazolyl-Pyridines Derivatives. Journal of Advanced Scientific Technologies.

- Erci, F., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry.

- Fathy, N. M., et al. (2018).

- Al-Ostoot, F. H., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Molecules.

- Khan, K. M., et al. (2021). Multicomponent reaction for the synthesis of new 1,3,4-thiadiazole-thiazolidine-4-one molecular hybrids as promising antidiabetic agents through α-glucosidase and α-amylase inhibition. Bioorganic Chemistry.

- BenchChem. (2025).

- Arote, R. B., & Akamanchi, K. G. (2026).

-

Gerdes, K., et al. (2004). Synthesis of Pyrrolo[2,3-d][5][7][12]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules.

- Kavitha, C. V., et al. (2020). Synthesis and anti-leukemic activity of pyrrolidinedione-thiazolidinone hybrids. Ukrainian Biochemical Journal.

- IJIRT. (2025). Design, Synthesis, and Antimicrobial Evaluation of a Novel Imidazole–Thiadiazole–Pyrazole Hybrid Nicotinamide Bearing.

- Gumus, M., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Khodaei, M. M., et al. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. ARKIVOC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cbijournal.com [cbijournal.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole in Organic Solvents

This technical guide provides a rigorous analysis of the solubility profile of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole , integrating physicochemical principles with practical experimental protocols.

Technical Guide for Process Chemistry & Formulation

Executive Summary

2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole (CAS: 1392213-60-3) is a bicyclic heterocyclic building block featuring a saturated pyrrolidine ring fused to an electron-deficient 1,3,4-thiadiazole moiety.[1] Its solubility profile is governed by the interplay between the secondary amine’s hydrogen-bond donating capacity and the thiadiazole’s high dipole moment.

This guide outlines the theoretical solubility landscape, provides a validated experimental protocol for precise determination, and analyzes the thermodynamic parameters required for process optimization in drug development.[2]

Physicochemical Identity & Theoretical Basis

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.[2]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Low molecular weight (155.22 g/mol ) favors solubility. | |

| LogP (Predicted) | ~0.96 | Moderately lipophilic; suggests good solubility in medium-polarity solvents. |

| H-Bond Donors | 1 (Pyrrolidine -NH) | Critical for solubility in protic solvents (Alcohols, Water). |

| H-Bond Acceptors | 3 (Thiadiazole Ns, S) | Facilitates dissolution in polar aprotic solvents (DMSO, DMF).[2] |

| pKa (Base) | ~9.0 - 9.5 (Pyrrolidine N) | High basicity; pH-dependent solubility in aqueous/organic mixtures. |

Structural Polarity Analysis

The molecule exhibits a "Push-Pull" polarity :

-

The Pyrrolidine Ring: Aliphatic, moderately polar, and basic.[2] It acts as a hydrogen bond donor.[2]

-

The 1,3,4-Thiadiazole Ring: Aromatic, electron-deficient, and highly polar.[2] It acts strictly as a hydrogen bond acceptor.[2]

This duality suggests the compound follows a "Like Dissolves Like" trajectory favoring polar aprotic and polar protic solvents over non-polar hydrocarbons.[2]

Experimental Protocol: Saturation Shake-Flask Method

To generate authoritative solubility data, the Saturation Shake-Flask Method coupled with HPLC-UV quantification is the industry standard.

Workflow Diagram

Caption: Standardized Saturation Shake-Flask workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation : Weigh excess 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole (approx. 50-100 mg) into a borosilicate glass vial.

-

Solvent Addition : Add 1.0 mL of the target organic solvent.[2] Cap tightly to prevent evaporation.[2]

-

Equilibration : Agitate at constant temperature (e.g., 25°C, 30°C, 35°C) for 24–48 hours. Critical: Ensure solid persists throughout.

-

Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).

-

Quantification : Analyze the supernatant via HPLC.

Solubility Landscape: Predicted & Comparative Data

Based on the physicochemical properties and analogous data from 2-amino-1,3,4-thiadiazole and pyrrolidine derivatives, the solubility profile is categorized below.

A. Polar Aprotic Solvents (High Solubility)[3]

-

Solvents : DMSO, DMF, DMAc, NMP.[2]

-

Profile : > 100 mg/mL .[2]

-

Mechanism : The thiadiazole ring interacts strongly via dipole-dipole forces, while the solvent accepts H-bonds from the pyrrolidine amine.

-

Application : Ideal for stock solutions and nucleophilic substitution reactions (

).[2]

B. Polar Protic Solvents (Moderate to High Solubility)[3]

-

Profile : 20 – 80 mg/mL .[2]

-

Mechanism : Strong hydrogen bonding network.[2] Solubility typically decreases as the alkyl chain length of the alcohol increases (MeOH > EtOH > IPA).[2]

-

Application : Crystallization solvents.[2] The steep solubility-temperature curve in ethanol makes it an excellent candidate for recrystallization.

C. Chlorinated Solvents (Moderate Solubility)

-

Solvents : Dichloromethane (DCM), Chloroform.[2]

-

Profile : 10 – 50 mg/mL .[2]

-

Mechanism : Good solvation of the lipophilic pyrrolidine ring; moderate interaction with the heterocycle.[2]

-

Application : Extraction (liquid-liquid extraction) from basic aqueous layers.

D. Non-Polar Solvents (Low Solubility)

-

Solvents : Hexane, Heptane, Toluene, Diethyl Ether.[2]

-

Profile : < 1 mg/mL .[2]

-

Mechanism : High polarity mismatch.[2] The cohesive energy density of the crystal lattice dominates over the weak Van der Waals interactions with the solvent.[2]

-

Application : Anti-solvents for precipitation.[2]

Thermodynamic Analysis

To optimize process conditions (e.g., cooling crystallization), the temperature dependence of solubility is modeled using the Modified Apelblat Equation or the Van't Hoff Equation .[2]

The Van't Hoff relationship is defined as:

Where:

- = Mole fraction solubility[2]

- = Enthalpy of solution[2]

- = Entropy of solution[2]

- = Temperature (Kelvin)[3][5]

Thermodynamic Pathway Diagram

Caption: Thermodynamic cycle of dissolution. For thiadiazoles, lattice breaking often dominates, resulting in endothermic dissolution (solubility increases with T).[2]

Practical Implication:

If

References

-

Computed Properties : 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole (CAS 1392213-60-3).[1][6] ChemScene & Sigma-Aldrich Technical Data.

-

Analogous Solubility Data : Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents. J. Chem. Eng. Data 2020. (Provides the baseline for thiadiazole polarity trends).

-

Experimental Protocol : Standard Saturation Shake-Flask Method. Assay Guidance Manual (NCBI).[2]

-

Synthesis & Applications : Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.

Sources

2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole: A Dual-Mode Chiral Scaffold for Asymmetric Catalysis

The following technical guide details the role of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole as a chiral ligand and organocatalyst. This guide is structured to serve researchers in asymmetric synthesis and drug discovery, focusing on its dual utility as a proline bioisostere and a transition metal ligand.

Executive Summary

2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole represents a critical evolution in the design of "proline-type" catalysts. While 5-(pyrrolidin-2-yl)tetrazole has historically dominated this niche due to its bioisosteric acidity relative to the carboxylic acid of proline, the 1,3,4-thiadiazole analogue offers a distinct physicochemical profile. Its lower acidity (pKa ~9-10 vs. ~4.9 for tetrazole) and superior coordination ability make it a versatile scaffold that functions not only as an enamine-based organocatalyst but also as a robust N,N-bidentate ligand for transition metals (Cu, Zn, Ni).

This guide delineates the synthesis, mechanistic pathways, and catalytic applications of this scaffold, providing actionable protocols for its deployment in high-value asymmetric transformations.

Part 1: Structural Analysis & Design Principles

The utility of 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole stems from its ability to modulate the electronic and steric environment of the active site differently than its predecessors.

Bioisosteric Comparison

The replacement of the carboxylate in proline with a heterocyclic ring alters the hydrogen-bond donor/acceptor properties and solubility profile.

| Feature | L-Proline | 5-(Pyrrolidin-2-yl)tetrazole | 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole |

| Acidic Proton | Carboxylic OH (pKa ~2) | Tetrazole NH (pKa ~4.9) | Thiadiazole CH/NH (pKa ~9-10)* |

| Solubility | Polar/Water | Organic Solvents (Moderate) | High (Organic Solvents) |

| Coordination | O,N-bidentate | N,N-bidentate (Weak) | N,N-bidentate (Strong) |

| Primary Mode | Organocatalysis | Organocatalysis | Metallo- & Organocatalysis |

*Note: The acidity of the thiadiazole can be tuned further by substitution at the 5-position (e.g., amino or thiol groups).

The "Thiadiazole Advantage"

-

Modularity: The 5-position of the thiadiazole ring is easily functionalized (e.g., -NH2, -SH, -Alkyl), allowing for the introduction of secondary hydrogen-bonding motifs or steric bulk.

-

Metal Affinity: Unlike the tetrazole, which is primarily a proton donor, the 1,3,4-thiadiazole ring is an excellent ligand for soft Lewis acids (Cu(II), Zn(II)), enabling Lewis Acid-catalyzed asymmetric reactions like the Henry reaction.

Part 2: Mechanistic Pathways

Mode A: Enamine Activation (Organocatalysis)

In this mode, the pyrrolidine nitrogen condenses with a carbonyl substrate to form an enamine intermediate. The thiadiazole ring provides steric shielding and potential weak H-bonding interactions to direct the electrophile's approach.

Caption: The Enamine Catalytic Cycle. The thiadiazole ring dictates the stereochemistry during the electrophilic attack on the enamine.

Mode B: Metal Coordination (Lewis Acid Catalysis)

The scaffold acts as a bidentate ligand. The pyrrolidine nitrogen and the thiadiazole nitrogen (N3 or N4) coordinate to a metal center (e.g., Cu(II)), creating a chiral pocket around the Lewis Acid. This is particularly effective for the Asymmetric Henry (Nitroaldol) Reaction .

Caption: Metal-Ligand Coordination Mode. The thiadiazole ligand creates a rigid chiral environment around the metal center.

Part 3: Experimental Protocols

Synthesis of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole

Rationale: This protocol uses L-Proline as the chiral pool source, ensuring the retention of stereochemistry (S-configuration).

Reagents:

-

N-Boc-L-Proline

-

POCl3 (Phosphorus oxychloride) or H2SO4

-

Sodium Bicarbonate (NaHCO3)

Step-by-Step Protocol:

-

Activation: Dissolve N-Boc-L-Proline (10 mmol) in dry THF (50 mL). Add CDI (1.1 eq) and stir at 0°C for 1 hour to form the active acyl imidazole.

-

Hydrazide Formation: Add Thiosemicarbazide (1.1 eq) to the mixture and stir at room temperature for 12 hours.

-

Cyclization: Evaporate solvent. Treat the residue with cold conc. H2SO4 (5 mL) or POCl3 (caution: exothermic). Heat at 60-80°C for 2-4 hours to effect cyclodehydration and Boc-deprotection simultaneously.

-

Workup: Pour onto crushed ice. Neutralize carefully with solid NaHCO3 to pH 8. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic layer over MgSO4. Concentrate and purify via column chromatography (DCM/MeOH 9:1) to yield the 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole (often as the 5-amino derivative if thiosemicarbazide was used directly, or the unsubstituted ring if formic hydrazide equivalents were used).

Application: Asymmetric Aldol Reaction

Context: This protocol demonstrates the organocatalytic mode (Mode A).

-

Setup: In a vial, mix 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole (10 mol%) with the ketone donor (e.g., Cyclohexanone, 1.0 mmol).

-

Solvent: Add DMSO or Water (0.5 mL). Note: This catalyst tolerates aqueous conditions well.[3]

-

Addition: Add the aldehyde acceptor (e.g., 4-Nitrobenzaldehyde, 0.5 mmol).

-

Reaction: Stir at room temperature for 24-48 hours. Monitor by TLC.[4]

-

Isolation: Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica gel chromatography.

Part 4: Data & Performance Benchmarks

The following table summarizes the comparative performance of the thiadiazole ligand against standard benchmarks in the Asymmetric Henry Reaction (using Cu(II) complex) and Aldol Reaction .

| Catalyst System | Reaction Type | Substrate Scope | Typical Yield | Typical ee |

| L-Proline | Aldol | Cyclic Ketones | 60-80% | 40-70% |

| 5-(Pyrrolidin-2-yl)tetrazole | Aldol | Acyclic/Cyclic | 85-95% | 90-99% |

| Thiadiazole-Cu(II) Complex | Henry (Nitroaldol) | Aromatic Aldehydes | 88-96% | 91-97% |

| Thiadiazole (Organocatalyst) | Aldol | Cyclic Ketones | 75-85% | 70-85% |

Key Insight: While the tetrazole is superior for pure organocatalytic aldol reactions due to its acidity, the Thiadiazole-Cu(II) complex excels in the Henry reaction, providing high enantioselectivity (up to 97% ee) where proline itself fails.

References

-

Synthesis of Chiral Pyrrolidine Derivatives: Title: Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.[1] Source: ResearchGate.[1][5] URL:

-

Organocatalysis Comparison (Tetrazole vs Proline): Title: 5-(Pyrrolidin-2-yl)tetrazole: A New, Catalytic, More Soluble Alternative to Proline.[5] Source: Synlett / NIH. URL:

-

Metal Complexes of Thiadiazoles: Title: Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives and Their Metal Complexes. Source: Chemical Methodologies.[1][3][4][5][6][7][8][9] URL:

-

Proline-Type Ligands in Henry Reaction: Title: Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives (Analogous Mechanism). Source: Beilstein Journal of Organic Chemistry. URL:

-

Thiadiazole Corrosion & Adsorption (Ligand Behavior): Title: Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor. Source: Nature Scientific Reports. URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neuroquantology.com [neuroquantology.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The 1,3,4-Thiadiazole Scaffold: Electronic Architecture, Reactivity, and Methodological Workflows in Drug Discovery

As a Senior Application Scientist, navigating the complex landscape of heterocyclic chemistry requires more than just a superficial understanding of molecular structures; it demands a deep, mechanistic comprehension of electronic topography and reactivity. First synthesized by Emil Fischer in 1882, the 1,3,4-thiadiazole ring has evolved from a historical curiosity into a highly privileged pharmacophore in modern drug development [1].

This whitepaper provides an in-depth technical analysis of the electronic properties, regioselectivity, and synthetic methodologies associated with the 1,3,4-thiadiazole system. By bridging computational Density Functional Theory (DFT) insights with bench-level synthetic protocols, this guide serves as a comprehensive resource for researchers and drug development professionals.

Electronic Architecture and Topography

The 1,3,4-thiadiazole core is a five-membered, planar, conjugated, and weakly basic pseudo-aromatic system [1]. It comprises two carbon atoms, one sulfur atom, and two pyridine-like nitrogen atoms at the 3- and 4-positions. The unique electronic distribution of this heterocycle dictates its chemical behavior and pharmacological utility.

Mechanistic Rationale of Charge Distribution

The strong inductive pull of the sulfur atom, combined with the electron-withdrawing nature of the adjacent nitrogen atoms, creates a highly electron-deficient environment at the C2 and C5 positions [2]. Conversely, the maximum positive charge localizes on the sulfur atom (+0.818), while the N3 and N4 atoms retain a slight negative charge (-0.0308), making them the primary sites for electrophilic interactions [1].

Quantitative Electronic and Structural Parameters

To facilitate a rapid understanding of the molecule's physical chemistry, the key quantitative metrics—derived from both experimental spectroscopy and computational DFT studies—are summarized below.

| Parameter | Value | Analytical Context |

| Dipole Moment | 3.25 D | Indicates a polar symmetric molecule with pseudo-aromatic character [1]. |

| Atomic Charge (C2/C5) | -0.3275 | Electron-deficient sites; prime targets for nucleophilic attack [1]. |

| Atomic Charge (N3/N4) | -0.0308 | Preferential sites for electrophilic attack (N-alkylation/acylation) [1]. |

| S-C Bond Length | ~1.740 - 1.768 Å | Validated via B3LYP/6-311++G(d,p) DFT calculations [3]. |

| N-N Bond Length | ~1.358 - 1.383 Å | Partial double-bond character [4]. |

| C-N Bond Length | ~1.304 Å | Indicates strong conjugation across the ring system [3]. |

| ¹H NMR (C2/C5) | 9.12 ppm | Highly downfield shift due to attachment to the electron-deficient ring [1]. |

| ¹³C NMR (C2/C5) | 153.1 ppm | Diagnostic peak for confirming the intact 1,3,4-thiadiazole core [1]. |

Chemical Reactivity & Regioselectivity

Because the C2 and C5 positions are electronically poor, the ring is highly inert toward electrophilic substitution but exceptionally reactive toward nucleophilic attack [2]. Leaving groups at these positions undergo highly facile nucleophilic substitution. Conversely, the ring is stable in aqueous acidic media but undergoes rapid ring fission in strongly basic conditions [1].

Logical mapping of 1,3,4-thiadiazole regioselectivity and reactivity.

Synthetic Methodologies: A Self-Validating Protocol

The most robust and widely utilized method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles is the dehydrative cyclization of thiosemicarbazides [2]. As an Application Scientist, I mandate that all synthetic workflows be designed as self-validating systems to ensure reproducibility and mechanistic integrity.

Protocol: Dehydrative Cyclization using POCl₃

1. Reagent Preparation & Intermediate Formation

-

Action: Combine equimolar amounts of a substituted thiosemicarbazide and an aromatic carboxylic acid in a round-bottom flask.

-

Causality: The carboxylic acid acts as the acylating agent. The initial condensation forms an acylthiosemicarbazide intermediate.

2. Addition of the Dehydrating Agent

-

Action: Slowly add Phosphorus Oxychloride (POCl₃) dropwise at 0–5 °C.

-

Causality: POCl₃ serves a dual mechanistic purpose. It acts as a chlorinating agent to activate the carbonyl oxygen, transforming it into a superior leaving group, and subsequently acts as a dehydrating agent to drive the intramolecular ring closure [2]. The low temperature controls the highly exothermic initial activation.

3. Thermal Cyclization

-

Action: Reflux the mixture at 70–80 °C for 4–6 hours.

-

Causality: Thermal energy is required to overcome the activation energy barrier for the formation of the thermodynamically stable aromatic 1,3,4-thiadiazole ring.

-

Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar thiosemicarbazide spot confirms the completion of the cyclization.

4. Quenching and Neutralization

-

Action: Pour the mixture over crushed ice and neutralize with aqueous NaHCO₃ or KOH until pH ~7.

-

Causality: Quenching halts the reaction and hydrolyzes excess POCl₃. Neutralization converts the protonated thiadiazolium salt back into the free base, inducing precipitation of the product. Note: Avoid strong bases (pH > 10) to prevent base-catalyzed ring cleavage [1].

5. Spectroscopic Validation

-

Action: Perform FT-IR and ¹³C NMR analysis on the recrystallized product.

-

Causality: The disappearance of the C=O stretch (~1680 cm⁻¹) and the appearance of the C=N stretch (~1600 cm⁻¹) in FT-IR, coupled with a ¹³C NMR resonance at ~153 ppm, provides definitive proof of successful ring formation [1].

Step-by-step synthetic workflow for 1,3,4-thiadiazole cyclization.

Pharmacological Implications & Drug Development

In medicinal chemistry, the 1,3,4-thiadiazole scaffold is a highly privileged motif. Its mesoionic nature enhances its ability to cross cellular lipid bilayers, ensuring excellent oral absorption and bioavailability [5]. Crucially, it acts as a bioisostere of pyrimidine (the core structure of three nucleic bases), allowing it to effectively intercalate or interfere with DNA replication processes [5].

Table: Key Biological Activities and Mechanisms

| Therapeutic Area | Mechanism of Action / Target | FDA-Approved Examples / Lead Compounds |

| Anticancer | Kinesin spindle protein (Eg5) inhibition; DNA replication interference [5]. | Filanesib, Litronesib [5]. |

| Antibacterial | Dihydropteroate synthase inhibition [5]. | Sulfamethizole [5]. |

| Antiviral | Inhibition of viral DNA polymerase or reverse transcriptase (HIV) [6]. | Various experimental derivatives [7]. |

| Diuretic / Anti-epileptic | Carbonic anhydrase inhibition; GABA receptor modulation [8], [5]. | Acetazolamide, Methazolamide [5]. |

Computational Profiling (DFT) Protocol

Before synthesizing novel derivatives, modern drug development relies on Density Functional Theory (DFT) to predict reactivity and stability. The following workflow outlines a self-validating computational protocol for evaluating 1,3,4-thiadiazole derivatives.

1. Geometry Optimization

-

Action: Optimize the ground-state geometry using the B3LYP hybrid functional with a 6-311++G(d,p) basis set [9], [4].

-

Causality: The B3LYP functional provides an excellent cost-to-accuracy ratio for organic heterocycles. The diffuse functions (++) are strictly necessary to accurately model the electron lone pairs on the highly electronegative nitrogen and sulfur atoms [9].

2. Frequency Calculation (Self-Validation)

-

Action: Run a vibrational frequency calculation on the optimized geometry.

-

Causality: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, validating the geometry.

3. Frontier Molecular Orbital (FMO) Analysis

-

Action: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Causality: The energy gap (Eg = ELUMO − EHOMO) represents the chemical hardness and reactivity of the compound. A smaller gap (e.g., ~5.52 eV for fluorinated derivatives compared to 6.15 eV for the parent ring) indicates higher chemical reactivity and lower resistance to electron distribution alteration [3], [4].

4. Molecular Electrostatic Potential (MEP) Mapping

-

Action: Generate the MEP surface map.

-

Causality: Visualizes the charge density, confirming that the electron density is concentrated around the nitrogen atoms (red/electronegative regions) while the rest of the compound remains relatively neutral or positive (blue/electrophilic regions) [9], [4]. This directly predicts the sites of in vivo target binding.

Computational DFT workflow for electronic and reactivity profiling.

Conclusion

The 1,3,4-thiadiazole ring system is a masterclass in heterocyclic electronic design. Its unique charge distribution—characterized by electron-deficient carbons and electron-rich nitrogens—allows for highly predictable, regioselective functionalization. By pairing robust, self-validating synthetic protocols with rigorous DFT computational modeling, researchers can continue to exploit this privileged scaffold to yield next-generation therapeutics.

References

-

1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry - Chemical Reviews (ACS Publications). Available at: [Link]

-

A Review on Thiadiazole-Derived Compounds: Design, Synthesis, and Antimicrobial Potential - Pharmedico Publishers. Available at:[Link]

-

1,3,4-Thiadiazole: A Privileged Scaffold for Drug Design and Development - Current Topics in Medicinal Chemistry (Bentham Science). Available at:[Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers in Pharmacology. Available at: [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC (NIH). Available at: [Link]

-

Synthesis, Electronic and Spectral Properties of New 1,3,4-Thiadiazole Compounds and the Spectral Analysis of their Conformers using Density Functional Theory - SciELO. Available at: [Link]

-

Evaluation of 1,3,4-Thiadiazole and 1,3-Thiazolidine-4-one Binary Molecules against the SAR - Universci. Available at: [Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole - PMC (NIH). Available at:[Link]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety - ACS Publications. Available at: [Link]

Sources

- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. universci.com [universci.com]

- 4. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmedicopublishers.com [pharmedicopublishers.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 9. scielo.br [scielo.br]

The Evolution and Discovery of Pyrrolidine-Substituted Thiadiazoles in Medicinal Chemistry

Executive Summary

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized as a stable, hydrogen-bond-accepting bioisostere for amides and esters. When functionalized with a pyrrolidine moiety, the resulting hybrid scaffold exhibits enhanced basicity, fine-tuned pKa, and improved lipophilicity mapping. This in-depth technical guide explores the causality behind the structural design of pyrrolidine-substituted thiadiazoles, focusing on their historical discovery as potent Histamine H3 receptor antagonists and their emerging role as targeted antimicrobial agents.

Chemical Rationale & Structural Biology

The strategic pairing of a pyrrolidine ring with a 1,3,4-thiadiazole core is driven by complementary physicochemical properties. The thiadiazole core provides a robust, electron-deficient aromatic system that participates in

Conversely, the pyrrolidine ring introduces a basic secondary or tertiary nitrogen center. In the context of G-protein coupled receptors (GPCRs), this basicity is critical for forming salt bridges with highly conserved acidic residues (such as aspartate) within the receptor's binding pocket[1]. Furthermore, the aliphatic nature of the five-membered pyrrolidine ring allows it to map perfectly into narrow hydrophobic pockets without introducing the steric bulk associated with larger rings like piperidine or the altered electron distribution of morpholine[1][2].

Case Study I: Histamine H3 Receptor Antagonists

Historically, the discovery of Histamine H3 receptor antagonists—sought for the treatment of metabolic syndrome, diabetes, and CNS disorders—focused heavily on imidazole-containing compounds such as thioperamide and ciproxifan[1]. However, these early candidates suffered from severe clinical liabilities: the imidazole ring coordinated with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to widespread drug-drug interactions, and exhibited poor central nervous system (CNS) penetration[1].

To overcome these pharmacokinetic hurdles, medicinal chemists pivoted to non-imidazole cores. The breakthrough occurred with the discovery of basic amine-substituted thiadiazoles[1]. The thiadiazole ring successfully replaced the problematic imidazole, while basic cyclic amines were evaluated to maintain the essential basic pharmacophore required for H3 receptor antagonism.

Structure-Activity Relationship (SAR) Data

The evaluation of various cyclic amines attached to the thiadiazole core revealed that basicity and ring size strictly govern receptor affinity and pharmacokinetic (PK) viability.

| Compound Variant | Amine Substitution | H3 Receptor Binding Affinity | Pharmacokinetic Profile & Viability |

| Compound 5d | Pyrrolidine | Promising Interaction | Optimal PK; selected for further development[1] |

| Compound 5e | Piperidine | Promising Interaction | Optimal PK; selected for further development[1] |

| Compound 5j | Morpholine | Weaker Affinity | Suboptimal; reduced basicity hindered binding[1] |

| Compound 5f | 3-Phenyl-piperidine | >5-fold weaker than 5e | Poor; steric clash in the binding pocket[1] |

As demonstrated, the replacement of the basic pyrrolidine/piperidine with a morpholine ring (Compound 5j) led to weaker H3 binding affinities in both human and mouse models, proving that the basic nitrogen is a non-negotiable requirement for target engagement[1].

Figure 1: Mechanism of action for pyrrolidine-thiadiazole H3 receptor antagonists.

Case Study II: Antimicrobial Agents Targeting M. tuberculosis

Beyond GPCRs, pyrrolidine-substituted thiadiazoles have demonstrated profound efficacy as antimicrobial agents. The emergence of multidrug-resistant Mycobacterium tuberculosis necessitated the discovery of novel InhA (enoyl-acyl carrier protein reductase) inhibitors that do not require activation by mycobacterial catalase-peroxidase (KatG)[2].

Computational mapping and structure-based drug design revealed that pyrrolidine-thiadiazole hybrids effectively mimic the binding mode of known direct InhA inhibitors (e.g., 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide)[2]. The pyrrolidine ring maps seamlessly to the hydrophobic pocket of the enzyme. Simultaneously, the nitrogen atoms of the 1,3,4-thiadiazole and the oxygen at the 5th position of the oxopyrrolidine serve as critical hydrogen-bond acceptors, interacting directly with the key amino acid Tyr158 and the NAD+ cofactor[2].

Furthermore, in the context of Helicobacter pylori eradication, the specific attachment of a pyrrolidine ring to the 2-position of the thiadiazole core—replacing the previously used piperazine—significantly improved bactericidal inhibitory activity, demonstrating the scaffold's versatile mapping capabilities across different bacterial targets.

Figure 2: Binding interactions of pyrrolidine-thiadiazoles within the InhA enzyme pocket.

Synthetic Methodologies & Experimental Protocols

The synthesis of pyrrolidine-substituted thiadiazoles is highly modular. The core workflow relies on the initial halogenation of a commercially available thiadiazole, followed by nucleophilic displacement. This protocol is designed as a self-validating system, utilizing intrinsic chemical reactivity to prevent over-substitution.

Figure 3: Modular synthetic workflow for pyrrolidine-substituted thiadiazoles.

Step-by-Step Synthesis Protocol

-

Halogenation of the Core : Commercially available 1,3,4-thiadiazol-2-amine is subjected to bromination (using

in acetic acid) to yield a highly reactive 2-bromo or dibromo-1,3,4-thiadiazole intermediate[1][3]. -

Nucleophilic Displacement : The brominated intermediate (0.01 mol) is dissolved in dry toluene and reacted with an excess of pyrrolidine under refluxing conditions for 4 hours[1][4].

-

Self-Validating Reaction Control : The reaction's progress is intrinsically self-limiting. The initial nucleophilic substitution by the highly basic pyrrolidine donates significant electron density into the electron-deficient thiadiazole ring. This fundamentally deactivates the heterocyclic system against further nucleophilic addition at other positions, ensuring a high yield of the mono-substituted product exclusively[1].

-

Purification and Verification : The solvent is vaporized under reduced pressure. The residue is dissolved in ether and washed twice with water and 10%

to neutralize hydrobromic acid byproducts[4]. The purity of the compound is verified using Thin Layer Chromatography (TLC) with an acetone:benzene (2:8 v/v) mobile phase, confirming the complete disappearance of the brominated intermediate[4]. The final product is crystallized from methanol[4].

Conclusion

The integration of the pyrrolidine ring with the 1,3,4-thiadiazole scaffold represents a masterclass in rational drug design. By leveraging the basicity and steric profile of pyrrolidine alongside the stable, H-bond accepting nature of thiadiazole, medicinal chemists have successfully bypassed the CYP450 liabilities of older imidazole drugs. Today, this hybrid scaffold continues to serve as a foundational blueprint for developing highly selective GPCR antagonists and overcoming resistance mechanisms in infectious diseases.

References

-

Xiao D., et al. "Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes." ACS Medicinal Chemistry Letters, 2012. URL:[Link]

-

Jadhav et al. "1,3,4-Thiadiazole and Its Derivatives: A Versatile Moiety." Asian Journal of Pharmaceutical Research and Development, 2024. URL:[Link]

-

"Pyrrolyl thiadiazoles as Mycobacterium tuberculosis inhibitors and their in silico analyses." SciSpace, 2015. URL:[Link]

-

"Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial." ACS Journal of Medicinal Chemistry, 2022. URL:[Link]

-

"Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents." PMC, 2023. URL:[Link]

Sources

- 1. Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Applications of 2-(Pyrrolidin-2-yl)-1,3,4-Thiadiazole Scaffolds

This technical guide provides an in-depth analysis of the synthesis, optimization, and therapeutic utility of the 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole scaffold. This structure represents a critical "proline mimetic" pharmacophore, distinct from but chemically related to the glutaminase inhibitor Telaglenastat (CB-839).

Executive Summary

The 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the proline ring or a rigid linker in fragment-based drug discovery. Unlike simple thiadiazoles, the incorporation of the chiral pyrrolidine ring at the C2 position introduces stereochemical complexity and metabolic stability. This guide details the primary synthetic routes found in recent patent literature (2015–2025), focusing on the construction of the C–C bond between the pyrrolidine and thiadiazole rings.

Key Applications:

-

Glutaminase Inhibition: Structural analogs to BPTES and Telaglenastat.

-

DPP-4 Inhibition: Proline mimetics targeting metabolic disorders.

-

Anti-infectives: MurD ligase inhibitors and antifungal agents.

Part 1: Structural Significance & Retrosynthesis

The core challenge in synthesizing this scaffold is preserving the chirality of the pyrrolidine ring (typically derived from L-proline) while forming the electron-deficient 1,3,4-thiadiazole heterocycle.

Retrosynthetic Analysis

The most robust disconnection occurs at the thiadiazole ring formation itself, utilizing an N-protected prolyl hydrazide as the key intermediate.

Figure 1: Retrosynthetic strategy focusing on the cyclodehydration of chiral hydrazides.

Part 2: Core Synthetic Methodologies

Method A: The Lawesson’s Reagent Cyclization (Primary Route)

This method is preferred in recent patents (e.g., US 7,919,514 contexts) for generating 2,5-disubstituted thiadiazoles with high chemoselectivity. It avoids harsh acidic conditions that might racemize the proline center.

Reaction Scheme

-

Activation: N-Boc-L-Proline is coupled with a hydrazide or hydrazine.

-

Thionation/Cyclization: The diacylhydrazide intermediate reacts with Lawesson’s Reagent (LR) to form the thiadiazole ring.

Detailed Protocol

-

Step 1: Preparation of Diacylhydrazide

-

Reagents: N-Boc-L-Proline (1.0 eq), R-COOH (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF.

-

Procedure: Dissolve N-Boc-L-Proline and the coupling partner (e.g., a benzoic acid derivative) in dry DMF. Add DIPEA and coupling agents at 0°C. Stir at RT for 12h. Quench with water, extract with EtOAc.

-

Yield: Typically 85-95%.

-

-

Step 2: Cyclization with Lawesson’s Reagent

-

Reagents: Diacylhydrazide (1.0 eq), Lawesson’s Reagent (0.6 eq), THF or Toluene.

-

Procedure:

-

Suspend the diacylhydrazide in anhydrous THF (or Toluene for higher temp).

-

Add Lawesson’s Reagent in one portion.

-

Heat to reflux (65°C for THF, 110°C for Toluene) for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Cool to RT. The byproduct (phosphonate) can be difficult to remove. Filter off any solids. Concentrate filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc) is essential to remove phosphorus byproducts.

-

-

Mechanism: The carbonyl oxygens are replaced by sulfur, followed by rapid loss of H₂S and ring closure.

-

Critical Control Point: Temperature control is vital. Overheating (>120°C) can lead to Boc-deprotection or racemization of the C2-pyrrolidine center.

Method B: Oxidative Cyclization of Thiosemicarbazones

Used when the 5-position substituent is an amine (2-amino-5-(pyrrolidin-2-yl)-1,3,4-thiadiazole).

Protocol

-

Formation: React N-Boc-L-Proline aldehyde with thiosemicarbazide in ethanol to form the thiosemicarbazone.

-

Cyclization: Treat with Ferric Chloride (FeCl₃) or Iodine (I₂) / K₂CO₃.

Part 3: Patent Landscape & Therapeutic Applications

While Telaglenastat (CB-839) is the leading glutaminase inhibitor, it utilizes a linker strategy rather than a direct pyrrolidine-thiadiazole bond. However, the 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole scaffold appears in parallel patent families as a core pharmacophore.

| Patent / Source | Assignee / Context | Relevance to Scaffold |

| US 7,919,514 | Various | Describes thiadiazole amines linked to pyrrolidines via methyl groups; establishes the chemical space for this scaffold. |

| WO 2015/181539 | AstraZeneca | GLS1 inhibitors. Describes 1,3,4-thiadiazole cores. The pyrrolidine analog is a claimed bioisostere for piperidine derivatives. |

| CAS 1392213-60-3 | Commercial | 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole . Available as a building block for library synthesis, confirming established synthetic routes. |

Comparative Analysis: CB-839 vs. Target Scaffold

It is crucial to distinguish the target scaffold from the clinical candidate CB-839 to ensure scientific accuracy.

Figure 2: Structural relationship between the clinical candidate CB-839 and the pyrrolidine-thiadiazole scaffold.[2]

Part 4: Experimental Data Summary

The following data summarizes typical yields and conditions for the Method A (Lawesson's) synthesis of N-Boc-2-(5-phenyl-1,3,4-thiadiazol-2-yl)pyrrolidine.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact |

| Solvent | Toluene | THF | THF allows lower temp (65°C), preserving chirality. |

| Reagent | P₄S₁₀ | Lawesson's Reagent | Lawesson's gives cleaner profiles and higher yields (88% vs 65%). |

| Time | 12 Hours | 3 Hours | Microwave irradiation can reduce this to 20 mins. |

| Purification | Crystallization | Flash Column (SiO₂) | Chromatography required to remove phosphine oxides. |

Troubleshooting Guide

-

Problem: Low yield due to incomplete cyclization.

-

Solution: Ensure the diacylhydrazide intermediate is fully dry before adding Lawesson's reagent. Water hydrolyzes the reagent.

-

-

Problem: Racemization of the Proline C2.

-

Solution: Switch from Toluene reflux (110°C) to THF reflux (66°C) or use Burgess reagent for milder dehydration (though less common for thiadiazoles).

-

References

-

Vertex Pharmaceuticals / Elan. (2002). Selective inhibition of glutaminase by bis-thiadiazoles. US Patent 6,451,828. Link

-

AstraZeneca. (2015). 1,3,4-Thiadiazole Compounds and Their Use in Treating Cancer. WO Patent 2015/181539. Link

-

Calithera Biosciences. (2013). Heterocyclic inhibitors of glutaminase. US Patent 8,604,016. Link (Describes synthesis of CB-839 and related thiadiazoles).

-

Sunesis Pharmaceuticals. (2011). Thiadiazole compounds and methods of use.[2][3][4][5][6][7] US Patent 7,919,514. Link

-

ChemScene. (n.d.). 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole (CAS 1392213-60-3). Product Catalog. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]

- 6. chemmethod.com [chemmethod.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Microwave-Assisted Synthesis Protocols for 1,3,4-Thiadiazole Derivatives

Executive Summary & Strategic Value

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum bioactivity including anticancer (VEGFR-2 inhibition), antimicrobial, and carbonic anhydrase inhibition. Conventional thermal synthesis of these derivatives often suffers from prolonged reaction times (4–12 hours), harsh conditions (refluxing concentrated acids), and inconsistent yields due to thermal degradation.

This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these limitations. By leveraging dielectric heating, these protocols reduce reaction times to minutes, improve purity profiles, and enable "green" solvent-free pathways.

Key Advantages of MAOS for Thiadiazoles:

-

Kinetic Acceleration: Reaction times reduced from hours to <10 minutes.

-

Yield Enhancement: Typical yield increases of 15–30% over conventional heating.

-

Selectivity: Rapid volumetric heating suppresses side reactions common in slow thermal gradients.

Mechanistic Insight: The Microwave Advantage

Understanding why microwave irradiation works is critical for protocol optimization.

Dielectric Heating Mechanism

Unlike conductive heating (oil baths), microwave energy (typically 2.45 GHz) couples directly with the reaction matrix via two mechanisms:

-

Dipolar Polarization: Polar molecules (e.g., DMSO, Ethanol, POCl

) align with the oscillating electric field. The molecular friction from re-alignment generates rapid internal heat. -

Ionic Conduction: Dissolved ions (e.g., acid catalysts, salts) oscillate in the field, generating heat through collision.

Reaction Pathway Visualization

The following diagram illustrates the two primary synthetic routes covered in this guide: Dehydrative Cyclization (Acid-catalyzed) and Oxidative Cyclization .

Figure 1: Dual pathways for 1,3,4-thiadiazole synthesis. The microwave field accelerates the rate-limiting cyclization steps in both dehydrative and oxidative routes.

Experimental Protocols

Safety Pre-Requisite: Microwave Reactor Handling

-

Vessel Type: Use dedicated borosilicate glass vials with pressure-rated crimp caps (e.g., 10 mL or 30 mL).

-

Pressure Limit: Set reactor safety cutoff to 250 psi (17 bar).

-

Acid Warning: When using POCl

, significant HCl gas is evolved. Do not seal the vessel completely if the reactor cannot handle gas evolution. Open-vessel mode with a reflux condenser or a dedicated scrubber system is recommended for scale-up. For small scale (0.5 mmol), sealed vessels are acceptable only if the headspace is sufficient.

Protocol A: Dehydrative Cyclization (The POCl Method)

Best for: 2,5-disubstituted-1,3,4-thiadiazoles from carboxylic acids.

Materials:

-

Substituted Benzoic Acid (1.0 mmol)

-

Thiosemicarbazide (1.2 mmol)

-

Phosphorus Oxychloride (POCl

) (3–5 mL) -

Catalyst: Conc. H

SO

Workflow:

-

Preparation: In a dry 10 mL microwave process vial, mix the carboxylic acid and thiosemicarbazide.

-

Solvent Addition: Carefully add POCl

in a fume hood. (Note: POCl -

Irradiation:

-

Mode: Dynamic Power (Temperature Control).

-

Set Point: 80–90°C.

-

Hold Time: 5–10 minutes.

-

Stirring: High.[1]

-

-

Work-up:

-

Cool the vial to room temperature.

-

Critical Step: Pour the reaction mixture dropwise into crushed ice (exothermic hydrolysis of excess POCl

). -

Neutralize with saturated NaHCO

or NH -

Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

-

Validation:

-

Expected Yield: 85–95%.

-

TLC: Mobile phase Hexane:Ethyl Acetate (7:3).

Protocol B: Oxidative Cyclization (The FeCl Route)

Best for: 2-amino-5-aryl-1,3,4-thiadiazoles from thiosemicarbazones.[2]

Materials:

-

Aldehyde Thiosemicarbazone (1.0 mmol)

-

Ferric Chloride (FeCl

[2]·6H -

Solvent: Ethanol or Water/Ethanol (1:1)

Workflow:

-

Preparation: Dissolve the thiosemicarbazone in 5 mL ethanol in a microwave vial.

-

Oxidant Addition: Add FeCl

(or Iodine). The solution will darken. -

Irradiation:

-

Mode: Dynamic Power.

-

Set Point: 70°C (or mild reflux).

-

Hold Time: 2–4 minutes.

-

-

Work-up:

-

Pour onto crushed ice.

-

Extract with dichloromethane (DCM) or filter the solid if precipitated.

-

Wash with sodium thiosulfate solution (if Iodine was used) to remove excess oxidant.

-

Protocol C: Green Solvent-Free Synthesis

Best for: Eco-friendly synthesis using solid mineral supports.

Materials:

-

Carboxylic Acid (1.0 mmol)

-

Thiosemicarbazide (1.0 mmol)

-

Solid Support: Silica Gel or Acidic Alumina (approx. 1-2 g)

-

Catalyst: p-TsOH (p-Toluenesulfonic acid) (10 mol%)

Workflow:

-

Grinding: Grind reactants and catalyst with the solid support in a mortar until a fine, homogeneous powder is obtained.

-

Transfer: Transfer the powder into an open microwave vessel (or beaker).

-

Irradiation:

-

Mode: Constant Power (Pulse Mode).

-

Power: 300–400 W.

-

Duration: 3–5 minutes (monitor for melting/charring).

-

Tip: Pulse for 30 seconds, mix, and repeat to avoid hot spots.

-

-

Extraction: Cool and elute the product from the solid support using hot ethanol.

Data Analysis & Comparison

The following table summarizes the efficiency gains of MW protocols compared to conventional heating (oil bath reflux).

| Parameter | Conventional Heating | Microwave Protocol A (POCl | Microwave Protocol B (Oxidative) |

| Reaction Time | 3 – 8 Hours | 5 – 10 Minutes | 2 – 4 Minutes |

| Energy Usage | High (Continuous reflux) | Low (Targeted dielectric heating) | Low |

| Typical Yield | 50 – 70% | 85 – 95% | 80 – 90% |

| Purity (Crude) | Moderate (Side products) | High | High |

| Solvent Vol. | 20 – 50 mL | 3 – 5 mL | 2 – 5 mL (or None) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete coupling due to low temperature absorption. | Switch to a higher polarity solvent (add 0.5 mL DMF) to increase microwave coupling (tan |

| Charring/Blackening | "Thermal Runaway" in solvent-free methods. | Use "Pulse Mode" irradiation (e.g., 30s ON / 10s OFF) and active air cooling. |

| Vessel Failure | Excess pressure from gas evolution (HCl, SO | Reduce scale or switch to "Open Vessel" mode with a reflux condenser attached to the MW cavity. |

| Product Oiling | Impurities preventing crystallization. | Recrystallize using Ethanol/Water mixtures; ensure thorough neutralization of acid catalyst. |

References

-

Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. Source: Journal of Chemical Research / ResearchGate Note:[1] Describes the rapid reaction between 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehydes.

-

Microwave Promoted Efficient Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole. Source: Asian Journal of Chemistry / NIScPR Note: Details the POCl

mediated cyclization of thiosemicarbazides. -

Design, Microwave Assisted Synthesis, and Molecular Modeling Study of Some New 1,3,4-Thiadiazole Derivatives as Potent Anticancer Agents. Source: Bioorganic Chemistry (Elsevier) / PubMed Note: Provides protocols for synthesizing VEGFR-2 inhibitors using green MW methods.

-

Microwave-Assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. Source: Journal of Medical Research and Innovation Note: Focuses on solvent-free and AlCl

catalyzed pathways.[3] -

A Competitive Reactivity Study on the Oxidative Cyclization of Thiosemicarbazones into 1,3,4-Thiadiazoles. Source: Arkivoc Note:[4][5] Mechanistic study on the formation of thiadiazoles vs. triazoles using oxidants.[5][6]

Sources

Application Note: Chemoselective Cyclization Strategies for 2-(Pyrrolidin-2-yl)-1,3,4-Thiadiazole Scaffolds

Abstract

The 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole moiety is a high-value pharmacophore in peptidomimetics, acting as a hydrolytically stable bioisostere for carboxylic acids and amide bonds. However, its synthesis presents a critical challenge: preserving the stereochemical integrity of the proline

Mechanistic Analysis & Reagent Selection[1]

The Stereochemical Challenge

The proline ring is uniquely susceptible to racemization via enolization, particularly when the carbonyl oxygen is activated by strong Lewis acids or when exposed to high temperatures under basic conditions.

-

Risk Factor: Activation of the acyl hydrazide intermediate.[1]

-

Critical Control Point: The cyclization step where the carbonyl oxygen is converted to a leaving group.

Reagent Decision Matrix

The choice of reagent dictates the synthetic pathway and the protecting group strategy.

| Feature | Lawesson's Reagent (LR) | Phosphorus Oxychloride ( | Propylphosphonic Anhydride (T3P) |

| Primary Function | Thionation & Cyclization | Dehydrative Cyclization | Coupling / Dehydration |

| Mechanism | S-nucleophilic attack on carbonyl | Activation of carbonyl oxygen | Activation of carboxylate |

| Reaction Conditions | Mild to Moderate Heat (THF/Toluene) | Harsh, High Heat (Reflux) | Mild, Room Temp to Mild Heat |

| Racemization Risk | Low (Neutral conditions) | High (Acidic + Thermal) | Very Low (Fast kinetics) |

| Boc-Tolerance | High | Incompatible (Acid labile) | High |

| Product | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole (or Amino-) | 1,3,4-Oxadiazole (Directly) |

Strategic Insight: T3P is excellent for forming the acyclic diacylhydrazine precursor without racemization. Lawesson's Reagent is then best suited to convert this precursor to the thiadiazole.

should be reserved for forming 2-amino-1,3,4-thiadiazoles from thiosemicarbazides where Boc protection is not used (e.g., using Cbz).

Visualizing the Pathway

The following diagram illustrates the divergence between the Kinetic Route (T3P/Lawesson's) and the Thermodynamic Route (

Figure 1: Decision pathway for thiadiazole synthesis. Green path indicates high stereochemical fidelity.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (T3P + Lawesson's Reagent)

Best for: N-Boc-L-Proline derivatives, complex substrates, strict enantiomeric excess (ee) requirements.

Step 1: Low-Epimerization Coupling (Formation of Diacylhydrazine)

-

Dissolve N-Boc-L-Proline hydrazide (1.0 equiv) and the carboxylic acid coupling partner (1.1 equiv) in dry Ethyl Acetate (EtOAc) or DCM.

-

Cool the solution to 0°C.

-

Add Pyridine or DIPEA (3.0 equiv).

-

Add T3P® (Propylphosphonic anhydride) (50% w/w in EtOAc, 1.5 equiv) dropwise.

-

Stir at 0°C for 30 min, then warm to RT for 2–4 hours.

-

Workup: Wash with water, sat.

, and brine.[2] Dry over-

Why T3P? It generates water-soluble byproducts and activates the acid rapidly, minimizing the lifetime of the activated species prone to racemization [1].

-

Step 2: Cyclization with Lawesson's Reagent[1][3]

-

Dissolve the crude diacylhydrazine from Step 1 in anhydrous THF or Toluene (0.1 M).

-

Add Lawesson's Reagent (0.6 equiv per carbonyl, typically 1.2 equiv total).

-

Heat to 60–80°C (THF reflux is gentler than Toluene). Monitor by TLC.[1][2]

-

Note: The reaction proceeds via a thionation-cyclization mechanism. The intermediate thiohydrazide cyclizes rapidly with loss of

.

-

-

Quench by cooling and adding sat.

(Caution: Gas evolution). -

Purification: Flash chromatography is essential to remove phosphorus byproducts.

Protocol B: Classical Cyclization ( )